1,2-Dichloro-1,1,2-trifluoro-4-iodobutane
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Overview
Description
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is an organohalogen compound with the molecular formula C4H4Cl2F3I. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a butane backbone. This compound is used in various chemical research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane can be synthesized through a multi-step process involving halogenation and fluorination reactions. One common method involves the reaction of 1,2-dichloro-1,1,2-trifluorobutane with iodine under specific conditions to introduce the iodine atom at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and halogenation reactions.
Biology: In studies involving halogenated compounds and their biological effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,1,2-trifluoro-4-iodobutane involves its reactivity with various molecular targets. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the reaction conditions and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-1,2,2-trifluoroethane: Similar in structure but lacks the iodine atom.
1,2-Dichlorotrifluoroethane: Similar halogenation pattern but different carbon backbone.
4,4,4-Trifluoro-1-iodobutane: Similar iodine and fluorine substitution but different chlorine arrangement
Uniqueness
1,2-Dichloro-1,1,2-trifluoro-4-iodobutane is unique due to the presence of both chlorine and iodine atoms on the same carbon backbone, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-1,1,2-trifluoro-4-iodobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2F3I/c5-3(7,1-2-10)4(6,8)9/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOPLZDHNKUBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(F)(F)Cl)(F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2F3I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405740 |
Source
|
Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679-69-6 |
Source
|
Record name | 1,2-dichloro-1,1,2-trifluoro-4-iodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 679-69-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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